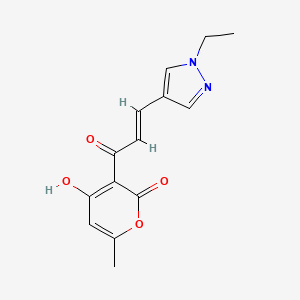

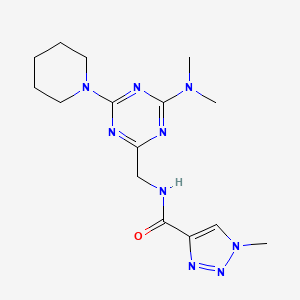

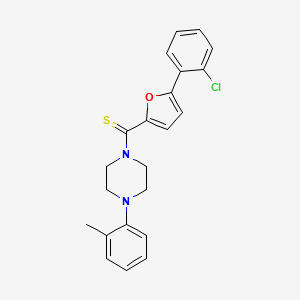

5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the triazine ring, the introduction of the vinyl group, and the attachment of the 2,3-dichlorobenzyl group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the triazine ring. The exact structure would depend on the specific synthetic steps used .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the vinyl group could participate in addition reactions, and the dichlorobenzyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanyl group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modifications

Synthesis Techniques : Studies on 1,2,4-triazines have shown diverse synthetic approaches, including microwave-assisted synthesis and reactions with various nucleophiles to produce compounds with potential pharmacological activities. For instance, rapid and efficient synthesis techniques under microwave irradiation have been reported, highlighting the versatility and adaptability of triazine chemistry in creating fused heterocyclic compounds with anticipated biological activities (Saad, Youssef, & Mosselhi, 2011).

Chemical Reactions and Modifications : The chemical reactivity of triazine derivatives allows for various modifications, including the introduction of different functional groups and the formation of novel heterocyclic systems. For example, triazine-sulphonamide conjugates have been synthesized, showcasing the compound's potential in generating derivatives with significant antibacterial and anticancer activities (Aly, Gobouri, Abdel Hafez, & Saad, 2015).

Biological Activities

Anticancer Properties : The exploration of 1,2,4-triazine derivatives for anticancer applications has yielded promising results. Compounds synthesized from triazine precursors have shown cytotoxic activity against various cancer cell lines, underlining the potential of these derivatives as therapeutic agents in cancer treatment (Saad & Moustafa, 2011).

Antimicrobial and Antifungal Activities : Research into triazine derivatives has also highlighted their antimicrobial properties. Some compounds have demonstrated potent antibacterial effects, although their efficacy against fungal species varies. This variability indicates the need for further investigation to optimize the antimicrobial properties of triazine derivatives (Aly, Gobouri, Abdel Hafez, & Saad, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-[(2,3-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N4OS/c1-9-12(18-14(22-2)20-19-9)6-7-17-21-8-10-4-3-5-11(15)13(10)16/h3-7,17H,8H2,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQWGTSJGZAKCY-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SC)C=CNOCC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SC)/C=C/NOCC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)

![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)

![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)

![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)